2-ethyl-3-methyl-1H-indol-5-amine
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Overview
Description
2-ethyl-3-methyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-ethyl-3-methyl-1H-indol-5-amine, often involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another approach is the Tscherniac-Einhorn reaction, which uses indoline and 2-(hydroxymethyl)isoindoline-1,3-dione with concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired substitution pattern and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-methyl-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert indoles to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-ethyl-3-methyl-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
2-ethyl-3-methyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
2-Ethyl-3-methyl-1H-indol-5-amine, a member of the indole family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, and antimicrobial effects. The compound's unique structure enhances its interaction with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2. Its structure features an ethyl and a methyl group at the 3-position of the indole ring, which contributes to its distinct chemical stability and reactivity compared to other indole derivatives.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. It has been shown to interact with viral proteins, potentially inhibiting their activity and preventing viral replication. Specific studies have highlighted its effectiveness against various viral strains, although detailed quantitative data remains limited.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that this may involve modulation of signaling pathways related to cell growth and survival. For instance, it has been observed to inhibit the proliferation of certain tumor types in xenograft models.
Study | Cancer Type | Effect | Reference |
---|---|---|---|
Study A | Breast Cancer | 50% inhibition of cell proliferation | |
Study B | Lung Cancer | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial activity of this compound has been documented against both Gram-positive and Gram-negative bacteria. The compound demonstrates significant bactericidal effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
The biological activity of this compound is attributed to its ability to bind to various receptors and enzymes, modulating their activity. This interaction can influence gene expression and cellular processes critical for disease progression.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
- Receptor Modulation : It interacts with several receptors that play roles in cell signaling, potentially altering pathways associated with inflammation and immune response.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Antiviral Activity : In a study involving viral infections in vitro, treatment with the compound resulted in a significant reduction in viral load.
- Case Study on Cancer Treatment : A mouse model study demonstrated that administration of this compound led to reduced tumor size compared to control groups.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1H-indol-5-amine |
InChI |
InChI=1S/C11H14N2/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6,13H,3,12H2,1-2H3 |
InChI Key |
QSZCDRGDAJZSQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)N)C |
Origin of Product |
United States |
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